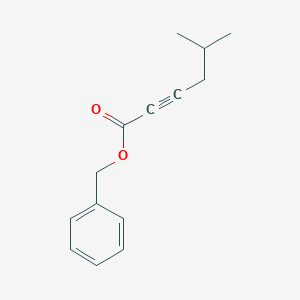
Benzyl 5-methylhex-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-methylhex-2-ynoate: is an organic compound with the molecular formula C14H16O2. It is an ester derived from benzyl alcohol and 5-methylhex-2-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic benzyl group and an alkyne functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 5-methylhex-2-ynoate can be synthesized through the esterification of benzyl alcohol with 5-methylhex-2-ynoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 5-methylhex-2-ynoate can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the alkyne to a diketone.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as palladium on carbon (Pd/C) can be used to hydrogenate the alkyne group to an alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitrobenzyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkanes.
Substitution: Nitrobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzyl 5-methylhex-2-ynoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing aromatic and alkyne functionalities.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry:
Material Science: this compound can be used in the development of new materials, such as polymers and resins, due to its reactive alkyne group.
Wirkmechanismus
The mechanism by which Benzyl 5-methylhex-2-ynoate exerts its effects depends on the specific reaction or application. In general, the alkyne group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The benzyl group can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-methylhex-2-enoate: Similar in structure but contains a double bond instead of a triple bond.
Benzyl hexanoate: Lacks the alkyne group and has a saturated carbon chain.
Uniqueness:
Alkyne Functional Group: The presence of the alkyne group in Benzyl 5-methylhex-2-ynoate makes it more reactive and versatile in chemical synthesis compared to similar compounds with only double bonds or saturated chains.
Aromatic Benzyl Group: The benzyl group allows for electrophilic aromatic substitution, providing additional pathways for chemical modification.
Eigenschaften
CAS-Nummer |
827574-08-3 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
benzyl 5-methylhex-2-ynoate |
InChI |
InChI=1S/C14H16O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-5,8-9,12H,7,11H2,1-2H3 |
InChI-Schlüssel |
HEMQLTRIBFNCOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


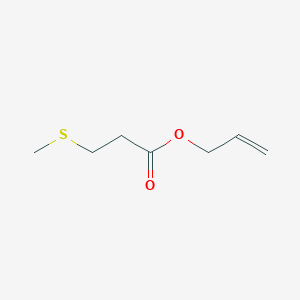
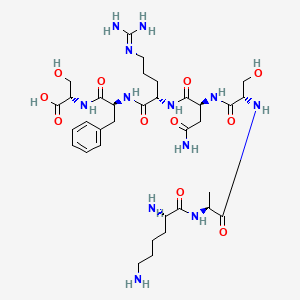
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
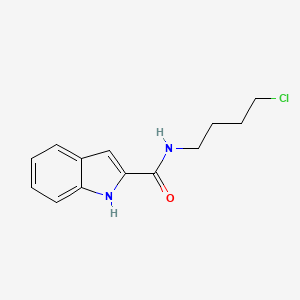
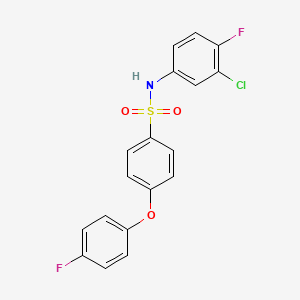

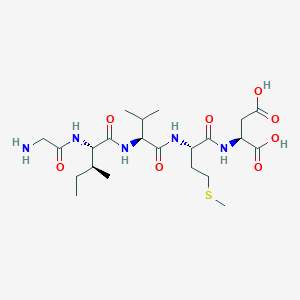
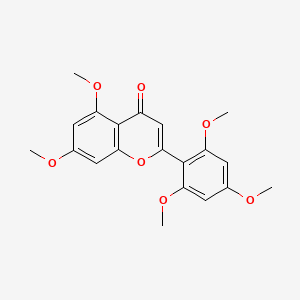
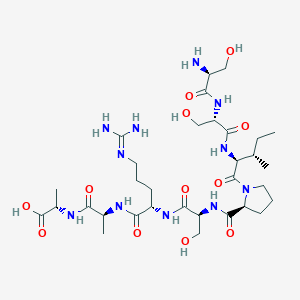
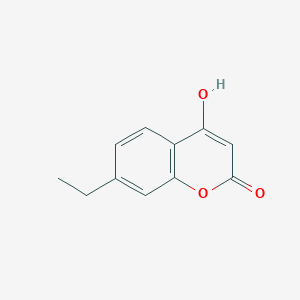
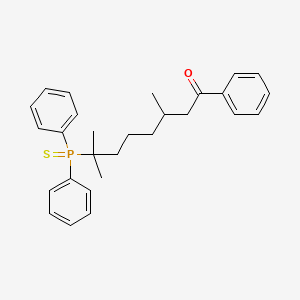
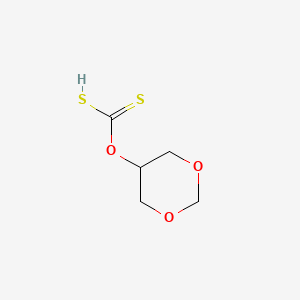
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
